molecular formula C10H12ClN3O2S B2359934 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride CAS No. 2470438-76-5

1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride

Cat. No.: B2359934
CAS No.: 2470438-76-5
M. Wt: 273.74
InChI Key: GAAKGHWHGQGQKT-UHFFFAOYSA-N
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Description

1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C10H11N3O2S·HCl. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenyl group, a pyrazole ring, and a methanesulfonamide group.

Preparation Methods

The synthesis of 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Methanesulfonamide Group: The methanesulfonamide group is formed by reacting the intermediate compound with methanesulfonyl chloride.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S.ClH/c14-16(15,13-10-6-11-12-7-10)8-9-4-2-1-3-5-9;/h1-7,13H,8H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAKGHWHGQGQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CNN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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